(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC15775761
Molecular Formula: C9H9F2NO2
Molecular Weight: 201.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9F2NO2 |
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Molecular Weight | 201.17 g/mol |
IUPAC Name | (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Standard InChI Key | BBQXXTOCYJPXDI-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F |
Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound exists in both free acid and hydrochloride salt forms:
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Free acid:
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Hydrochloride salt:
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CAS Number: 1354970-81-2
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Molecular Formula: C₉H₉F₂NO₂·HCl
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Molecular Weight: 237.63 g/mol
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Structural Characteristics
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The 3,4-difluorophenyl group enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .
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The R-configuration at the chiral center is critical for enantioselective interactions in biological systems, as demonstrated in dopamine D₃ receptor studies .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Boiling Point (predicted) | 285.9 ± 40.0 °C | |
Density (predicted) | 1.254 ± 0.06 g/cm³ | |
pKa (predicted) | 7.30 ± 0.10 | |
Solubility | Polar solvents (e.g., methanol) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves asymmetric methods to achieve the R-configuration:
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Starting Material: 3,4-difluorophenylacetic acid or derivatives .
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Chiral Resolution: Use of L-menthol or other chiral auxiliaries to isolate the R-enantiomer .
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Cyclopropanation: For analogs, trimethylsulfoxonium iodide-mediated cyclopropanation is employed, though direct methods for this compound are less documented .
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Hydrolysis: Conversion of ester intermediates to the free acid using LiOH or similar bases .
Industrial-Scale Production
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Continuous flow reactors optimize yield and purity.
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Palladium-catalyzed hydrogenation is used for nitro-group reduction in intermediates .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Step | Source |
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Asymmetric Aldol | 65 | ≥95 | Chiral auxiliary resolution | |
Catalytic Hydrogenation | 92 | ≥97 | Nitro-group reduction | |
Continuous Flow | 85 | ≥99 | Reaction optimization |
Biological Activity and Applications
Neuropharmacology
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Dopamine D₃ Receptor Modulation: Structural analogs with 3,4-difluorophenyl groups exhibit high affinity (Kᵢ = 1–10 nM) and >100-fold selectivity over D₂ receptors .
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Glutamate Release Inhibition: Fluorinated β-amino acids reduce neuronal glutamate levels, suggesting potential in treating excitotoxicity-related disorders (e.g., Alzheimer’s disease) .
Antimicrobial Properties
Enzyme Inhibition
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HIV-1 Capsid Proteins: Fluorine substitution enhances binding affinity (Kᵢ = 0.027 µM for PfA-M1 inhibition) .
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Malaria Targets: Inhibition of PfA-M17 (Kᵢ = 0.080 µM) highlights its role in antimalarial drug development.
Table 3: Biological Activity Data
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